
3-(Aminosulfonyl)thiophene-2-carboxylic acid
Overview
Description
3-(Aminosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H5NO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Sulfonation of Thiophene-2-carboxylic Acid Derivatives
One of the most common synthetic routes to 3-(Aminosulfonyl)thiophene-2-carboxylic acid involves the sulfonation of thiophene-2-carboxylic acid or its derivatives. The typical procedure includes:
- Reaction of thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as pyridine.
- The reaction is conducted under reflux conditions to promote sulfonylation.
- The product is subsequently purified by recrystallization to obtain the pure aminosulfonyl derivative.
This method is well-suited for laboratory-scale synthesis and can be adapted for industrial production with modifications such as continuous flow reactors to improve efficiency and yield. Optimization of parameters like temperature, pressure, and solvent choice is critical for scale-up.
Synthesis via Ring Closure from α,β-Dihalogenonitriles and Thioglycolic Acid Esters
A more detailed and industrially relevant preparation method is described in German patent DE1055007B, which outlines a process for preparing 3-aminothiophene-2-carboxylic acid esters and their corresponding free acids. This method is adaptable for synthesizing this compound through subsequent transformations.
Key Reaction Steps:
- Starting materials : α,β-Dihalogenonitriles (e.g., α,β-dichloropropionitrile) and thioglycolic acid esters (e.g., methyl thioglycolate).
- Condensation reaction : The thioglycolic acid ester is first converted into its alkali metal salt using an alkaline condensation agent such as sodium methylate.
- The alkali salt is then reacted with the α,β-dihalogenonitrile under cooling conditions.
- This reaction proceeds via elimination of hydrogen halide and simultaneous ring closure to form the thiophene ring bearing an amino substituent at position 3 and an ester at position 2.
- The resulting 3-aminothiophene-2-carboxylic acid ester can be purified by distillation or recrystallization.
- Saponification (alkaline hydrolysis) of the ester yields the corresponding free 3-aminothiophene-2-carboxylic acid.
Example Data from Patent:
Step | Reagents/Conditions | Product Description | Yield (%) | Physical Data |
---|---|---|---|---|
Formation of sodium methylate | 29.2 g sodium methylate in 250 mL ether, cooled | Alkali salt of methyl thioglycolate | - | - |
Condensation with α,β-dichloropropionitrile | Dropwise addition of 24.8 g α,β-dichloropropionitrile over 1.5 h at low temp | 3-Aminothiophene-2-carboxylic acid methyl ester (yellow oil) | 72 | Boiling point 100–102°C; melts at 65.5°C (from methanol) |
Saponification | Reflux with 4 N NaOH for 2 h, acidify with dilute HCl | 3-Aminothiophene-2-carboxylic acid (crystalline) | 96 | Decomposes above 83°C; colorless needles |
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(Aminosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
- 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid
Uniqueness
3-(Aminosulfonyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
3-(Aminosulfonyl)thiophene-2-carboxylic acid is a compound of growing interest in pharmacology and agricultural chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an aminosulfonyl group and a carboxylic acid. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing neurotransmission or hormonal regulation.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research:
Case Studies
- Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives of this compound induced apoptosis in prostate cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism involved activation of apoptotic pathways, highlighting its role as a selective cytostatic agent .
- Antimicrobial Activity Assessment : Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This was assessed using standard disk diffusion methods, where the compound demonstrated an effective zone of inhibition .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its therapeutic application. Current findings suggest:
- Absorption and Distribution : The compound's solubility and stability in physiological conditions enhance its absorption profile.
- Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety profile.
- Toxicity Studies : Preliminary toxicity assessments indicate that the compound has a favorable safety margin, but comprehensive studies are necessary to establish long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Aminosulfonyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of thiophene-2-carboxylic acid derivatives. For example, reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with amines (e.g., nitroaniline derivatives) under basic conditions yields intermediates like methyl esters (e.g., compound 11A, 78% yield), which are hydrolyzed to carboxylic acids (e.g., compound 11, 85% yield) . Key parameters include temperature (room temperature for hydrolysis), solvent choice (polar aprotic solvents), and stoichiometric control of reagents. Low yields (<50%) may arise from incomplete sulfonylation or side reactions with strong oxidizing agents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR to confirm substitution patterns (e.g., sulfonamide proton signals at δ 8–10 ppm) .
- Elemental Analysis (C, H, N) to verify stoichiometry (e.g., compound 10: C 39.3%, H 2.9%, N 5.1% observed vs. theoretical) .
- HPLC-MS to assess purity (>95%) and detect decomposition products (e.g., sulfur oxides under thermal stress) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Ambient temperatures in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong acids/bases (risk of sulfonamide cleavage) and oxidizing agents (risk of thiophene ring degradation) .
- Decomposition Products : Carbon monoxide, sulfur oxides, and CO₂ may form under combustion or thermal stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-(Aminosulfhenyl)thiophene-2-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may stem from:
- Structural variations : Substituents on the thiophene ring (e.g., methyl vs. nitro groups) alter electronic properties and binding affinities .
- Assay conditions : pH-dependent solubility (carboxylic acid group pKa ~3.5) impacts effective concentration in vitro .
- Validation : Cross-test derivatives in standardized assays (e.g., enzyme kinetics with purified targets) and use computational docking to predict binding modes .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to esters (e.g., methyl ester 11A) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (logP ~1.2 for the acid form) .
- Metabolic Stability : Monitor hepatic microsomal stability; introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .
Q. How does the compound interact with environmental matrices, and what are the implications for disposal?
- Methodological Answer :
- Ecotoxicity : Limited data, but structurally similar thiophenes show moderate bioconcentration potential (BCF ~200 L/kg). Conduct OECD 305 tests for definitive assessment .
- Disposal : Incinerate in EPA-approved facilities with sulfur scrubbers to neutralize SOₓ emissions. Avoid aqueous release due to persistence in anaerobic sediments .
Q. Key Research Challenges
- Mechanistic Gaps : Limited data on sulfonamide-target interactions (e.g., enzyme inhibition vs. allosteric modulation) .
- Synthetic Scalability : Low yields in multi-step routes (e.g., 31% for compound 10) require catalyst optimization .
- Ecological Impact : Urgent need for OECD-compliant ecotoxicity studies to guide regulatory compliance .
Properties
IUPAC Name |
3-sulfamoylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVSUNXRBRPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208085 | |
Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-97-2 | |
Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulfamoylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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